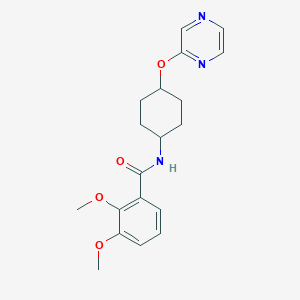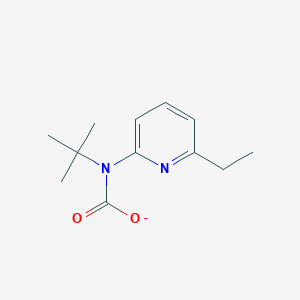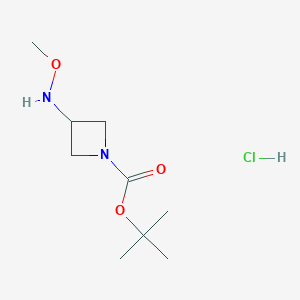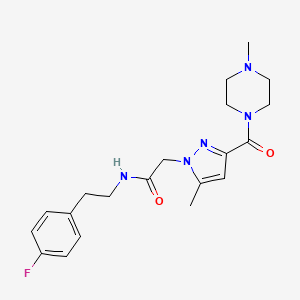
7-hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical with the molecular formula C16H20O6 . It is typically available in solid form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C16H20O6/c1-10-11(4-5-21-7-6-19-2)16(18)22-14-9-13(17)15(20-3)8-12(10)14/h8-9,17H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 308.33 . It is typically stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique
Antimicrobial Activity A study focused on synthesizing and evaluating the antimicrobial activities of thiazole substituted coumarins, similar to the compound of interest, demonstrated notable antibacterial and antifungal properties. These compounds were synthesized through various chemical reactions and their structures were characterized using IR, NMR, and mass spectral studies. Their synthesis provides a basis for exploring coumarin derivatives as potential antimicrobial agents (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Pro-Inflammatory Inhibitory Activities Research on derivatives from the resinous wood of Aquilaria sinensis revealed compounds with inhibitory activities on neutrophil pro-inflammatory responses. The study highlights the importance of 2-(2-phenylethyl)-4H-chromen-4-one derivatives in controlling inflammation, showcasing the potential therapeutic applications of such compounds in inflammatory diseases (Wang, Liao, Cheng, Shu, Chen, Chung, & Chen, 2018).
Antioxidant and Radical Scavenger Activity The antioxidant properties of certain coumarin derivatives, akin to the compound , have been studied using density functional theory. These studies have shown that the compounds exhibit strong radical-scavenging activity, particularly against the hydroperoxyl radical, in both aqueous and lipid solutions. This suggests their potential as effective antioxidants in biological systems (Marino, Russo, & Galano, 2016).
Anti-inflammatory and Antioxidative Properties from Marine Sources A study investigating the ethyl acetate-methanol extract of the red seaweed Gracilaria opuntia led to the isolation of a 2H-chromen derivative with highly oxygenated structures. This compound exhibited significant anti-inflammatory activity by inhibiting cyclooxygenase and lipoxygenase, along with potent antioxidative activity. Such findings suggest the utility of marine-derived coumarin derivatives in developing anti-inflammatory and antioxidant therapeutics (Makkar & Chakraborty, 2018).
Chemical Synthesis and Antibacterial Properties Research has also focused on the synthesis of new chromen-2-one derivatives, demonstrating their effectiveness as antibacterial agents. The synthesized compounds showed strong bacteriostatic and bactericidal activity, indicating the potential of coumarin derivatives in developing new antibacterial drugs (Behrami & Dobroshi, 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
7-hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-10-11(4-5-21-7-6-19-2)16(18)22-14-9-13(17)15(20-3)8-12(10)14/h8-9,17H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMMJCVWNLNMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)O)CCOCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[4-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]phenyl]ethylideneamino] 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2780265.png)


![4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2780272.png)

![Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2780274.png)
![2-{[4-(7-Methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzamide](/img/structure/B2780275.png)

![2-(5-chloro-2-methylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2780279.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2780280.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2780281.png)

![N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B2780284.png)